

Technical Guide: Microtubule Inhibitor 4 (CAS 2411962-64-4)

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Compound of Interest

Compound Name: *Microtubule inhibitor 4*

Cat. No.: *B12412014*

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Introduction

Microtubule inhibitors represent a cornerstone of cancer chemotherapy, effectively disrupting cell division by interfering with the dynamics of microtubule polymerization and depolymerization. This technical guide provides a comprehensive overview of the pre-clinical data available for **Microtubule Inhibitor 4** (CAS 2411962-64-4), a potent agent that demonstrates significant cytotoxic activity against various cancer cell lines. This document summarizes its chemical properties, biological activity, and proposed mechanism of action, and provides detailed, representative experimental protocols for its evaluation.

Chemical and Physical Properties

Microtubule Inhibitor 4 is a synthetic small molecule with the following identifiers:

Property	Value
CAS Number	2411962-64-4
Chemical Name	(3Z,6Z)-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-6-[[3-(4-fluorophenoxy)phenyl]methylene]-2,5-Piperazinedione
Molecular Formula	C27H25FN4O3
Molecular Weight	472.51 g/mol
Alternate Names	Microtubule inhibitor 4, Compound 2

Biological Activity and Mechanism of Action

Microtubule Inhibitor 4 is a potent inhibitor of tubulin polymerization. By disrupting the formation of microtubules, it interferes with the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

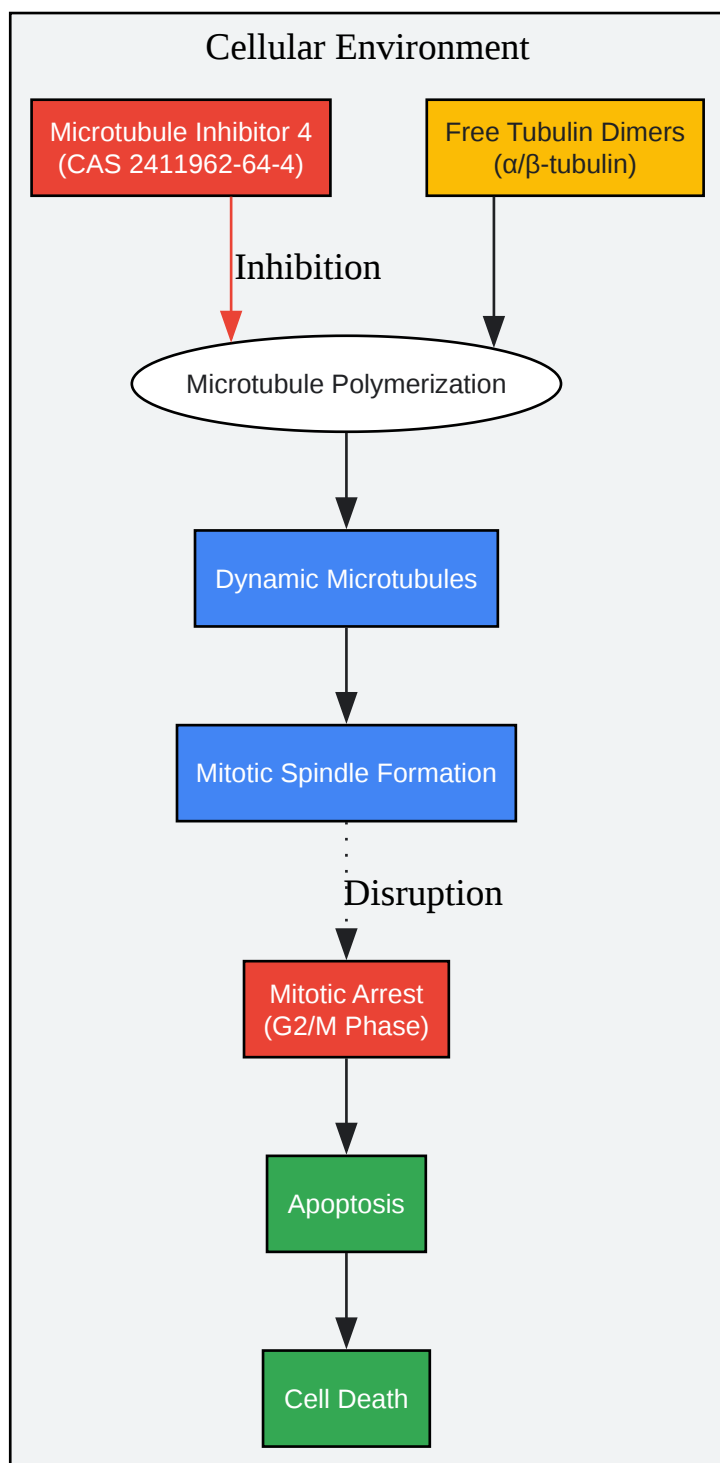
In Vitro Cytotoxicity

The compound exhibits potent cytotoxic effects across multiple human cancer cell lines, with IC50 values in the low nanomolar range.

Cell Line	Cancer Type	IC50 (nM)
NCI-H460	Non-Small Cell Lung Cancer	4.0
BxPC-3	Pancreatic Cancer	3.2
HT-29	Colorectal Cancer	2.1

Proposed Signaling Pathway

The primary mechanism of action for **Microtubule Inhibitor 4** is the disruption of microtubule dynamics, a critical process for cell division. This interference triggers a cascade of events leading to programmed cell death.



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Caption: Proposed signaling pathway for **Microtubule Inhibitor 4**.

Experimental Protocols

The following sections provide detailed, representative methodologies for the evaluation of microtubule inhibitors like the compound with CAS 2411962-64-4. Note: These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

- Purified tubulin (>99% pure)
- GTP solution
- General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
- Glycerol
- **Microtubule Inhibitor 4** (dissolved in DMSO)
- Positive controls (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
- 96-well, half-area, clear bottom plates
- Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

- Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep this solution on ice.
- Add the test compound (**Microtubule Inhibitor 4**) at various concentrations to the designated wells of a pre-chilled 96-well plate. Include wells for vehicle control (DMSO) and positive controls.
- Carefully add the chilled tubulin solution to each well.

- Immediately place the plate into a spectrophotometer pre-warmed to 37°C.
- Measure the absorbance at 340 nm every minute for 60 minutes.
- Analyze the data by plotting absorbance versus time. Inhibition of polymerization will be observed as a decrease in the Vmax and the final plateau of the polymerization curve compared to the vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of the compound on cancer cell lines.^{[1][2][3]}

Materials:

- Human cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well flat-bottom tissue culture plates
- Multi-well spectrophotometer (plate reader)

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Prepare serial dilutions of **Microtubule Inhibitor 4** in culture medium.
- Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Add 10 µL of MTT solution to each well and incubate for another 4 hours.
- Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a microtubule inhibitor in a mouse model.

Materials:

- 6-8 week old immunodeficient mice (e.g., athymic nude mice)
- Human tumor cells (e.g., HT-29)
- Matrigel (optional)
- **Microtubule Inhibitor 4**
- Vehicle solution for injection (e.g., a mixture of DMSO, Cremophor EL, and saline)
- Calipers for tumor measurement
- Sterile syringes and needles

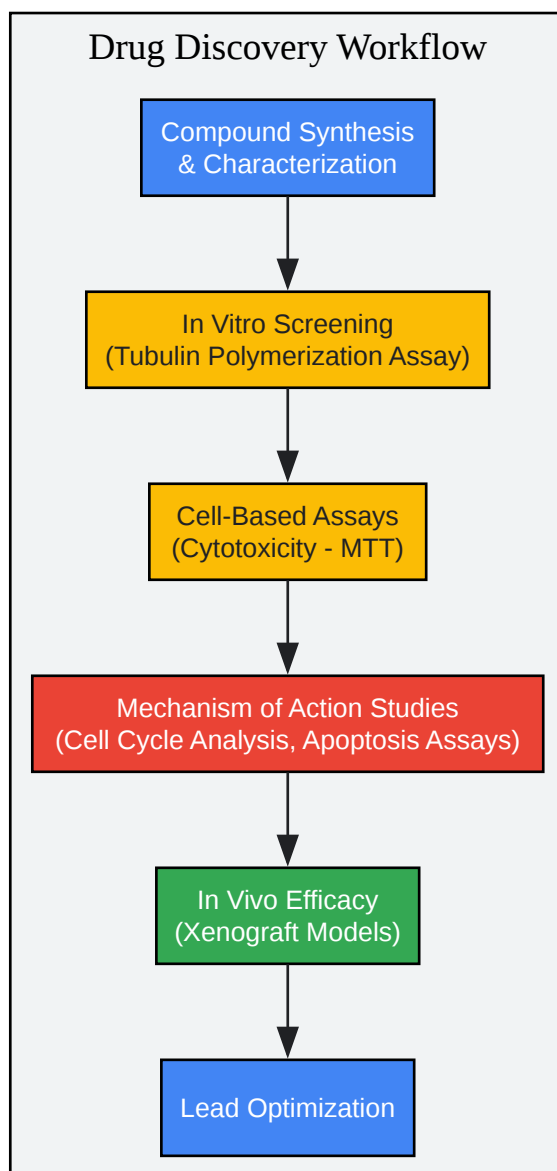
Procedure:

- Subcutaneously inject 5-10 million tumor cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
- Monitor the mice regularly for tumor growth.

- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **Microtubule Inhibitor 4** (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or every other day). The control group receives the vehicle solution.
- Measure tumor volume with calipers every 2-3 days using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
- Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Experimental and Drug Discovery Workflow

The evaluation of a novel microtubule inhibitor follows a structured workflow from initial screening to in vivo efficacy studies.



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